Chemical structure and physical properties of 9,11-Octadecadiynoic acid, 8-oxo-
Chemical structure and physical properties of 9,11-Octadecadiynoic acid, 8-oxo-
An In-depth Technical Guide to 9,11-Octadecadiynoic acid, 8-oxo-
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 9,11-Octadecadiynoic acid, 8-oxo-, a rare and largely uncharacterized oxo-alkynoic fatty acid. Given the nascent stage of research on this specific molecule, this document integrates established data on closely related analogues to infer its chemical and physical properties, propose a viable synthetic pathway, and discuss its potential biological activities and therapeutic relevance. The primary objective is to furnish a foundational resource that not only summarizes the current state of knowledge but also illuminates a path for future investigation into this intriguing class of lipids.
Introduction to Oxo-Alkynoic Fatty Acids
The octadecanoids are a vast class of lipids derived from 18-carbon fatty acids through various oxidative pathways.[1][2] These molecules, encompassing a wide array of functional groups including hydroxyls, epoxides, and ketones, are increasingly recognized for their roles in mammalian physiology and pathophysiology, mediating processes such as inflammation, cell proliferation, and immune regulation.[1][2] While the biological activities of octadecanoids bearing double bonds (alkenes) are well-documented, those containing triple bonds (alkynes), particularly in conjunction with a keto group, remain a frontier in lipid research.
9,11-Octadecadiynoic acid, 8-oxo- stands as a representative of this under-explored chemical space. Its structure, featuring a conjugated diyne system adjacent to a ketone, suggests a unique electronic and steric profile that could translate into novel biological activities. This guide will systematically deconstruct the available information on this molecule, leveraging data from its structural congeners to build a predictive framework for its behavior and function.
Chemical Structure and Known Properties
The fundamental identity of 9,11-Octadecadiynoic acid, 8-oxo- is established in chemical databases.[3] However, experimentally determined data remains unpublished.
Molecular Structure
The IUPAC name for this compound is 8-oxooctadeca-9,11-diynoic acid. Its structure consists of an 18-carbon aliphatic chain with a carboxylic acid at one terminus. The key functional groups are a ketone at carbon 8 and two triple bonds at carbons 9 and 11.
// Nodes for the carbon chain and functional groups C1 [label="HOOC", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="C=O", pos="7,0.5!"]; C9 [label="C", pos="8,0!"]; C10 [label="C", pos="9,0!"]; C11 [label="C", pos="10,0!"]; C12 [label="C", pos="11,0!"]; C13 [label of="CH₂", pos="12,0!"]; C14 [label="CH₂", pos="13,0!"]; C15 [label="CH₂", pos="14,0!"]; C16 [label="CH₂", pos="15,0!"]; C17 [label="CH₂", pos="16,0!"]; C18 [label="CH₃", pos="17,0!"];
// Edges to connect the atoms C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10 [style=triple]; C10 -- C11; C11 -- C12 [style=triple]; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; }
Computed Physical and Chemical Properties
In the absence of experimental data, computational models provide initial estimates of the molecule's properties. The following data is derived from the PubChem database for C18H26O3.[3]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₃ | PubChem[3] |
| Molecular Weight | 290.4 g/mol | PubChem[3] |
| XLogP3-AA | 4.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 13 | PubChem[3] |
-
Interpretation of Computed Data: The XLogP3-AA value of 4.9 suggests that the molecule is lipophilic and will exhibit poor solubility in water but good solubility in organic solvents such as ethanol, DMSO, and dichloromethane, which is typical for fatty acids.[4] The presence of a single hydrogen bond donor (the carboxylic acid proton) and three acceptors (the carbonyl oxygen and the two oxygens of the carboxylic acid) will influence its interactions with other molecules and its potential to engage in hydrogen bonding.
Proposed Synthetic Pathway
A standardized protocol for the synthesis of 9,11-Octadecadiynoic acid, 8-oxo- has not been reported. However, a plausible multi-step synthesis can be devised based on established organic chemistry principles, such as those used for creating similar complex fatty acids.[5] A possible approach involves the coupling of two key fragments.
// Nodes start [label="Starting Materials\n(e.g., Heptanedioic acid monomethyl ester, 1-undecyne)"]; step1 [label="Fragment A Synthesis:\nOxidation of Heptanedioic acid monomethyl ester to aldehyde"]; step2 [label="Fragment B Synthesis:\nFunctionalization of 1-undecyne"]; step3 [label="Coupling Reaction\n(e.g., Sonogashira or Cadiot-Chodkiewicz coupling)"]; step4 [label="Oxidation of secondary alcohol to ketone"]; step5 [label="Hydrolysis of methyl ester to carboxylic acid"]; end [label="Final Product:\n8-oxo-9,11-octadecadiynoic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; start -> step2; step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }
Causality in Experimental Choices: This proposed pathway is designed for modularity and control. The use of a monomethyl ester of a dicarboxylic acid allows for selective modification of one end of the molecule while protecting the other. The choice of a coupling reaction like the Sonogashira or Cadiot-Chodkiewicz is standard for the formation of carbon-carbon bonds between sp and sp² or sp hybridized carbons, respectively, which is necessary for constructing the diyne system. A final hydrolysis step is a reliable method for converting the ester to the desired carboxylic acid.
Anticipated Spectroscopic Characteristics
For researchers who successfully synthesize or isolate this compound, the following spectroscopic signatures can be anticipated:
-
¹H NMR: Protons alpha to the ketone (on C7) and the terminal methyl group will have characteristic chemical shifts. The protons on the carbon chain will appear in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet, its chemical shift dependent on the solvent.
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and the ketone will be downfield. The four sp-hybridized carbons of the diyne system will have distinctive chemical shifts in the range of 65-90 ppm.
-
FT-IR: A broad O-H stretch around 3000 cm⁻¹ for the carboxylic acid. A sharp C=O stretch for the ketone around 1715 cm⁻¹ and another for the carboxylic acid around 1710 cm⁻¹. The C≡C triple bond stretches will appear in the 2100-2260 cm⁻¹ region; these may be weak or absent if the molecule is symmetric.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₈H₂₆O₃ should be observable. Fragmentation patterns would likely involve cleavage alpha to the ketone and loss of the carboxylic acid group.
Potential Biological Activity: An Inferential Analysis
While the bioactivity of 9,11-Octadecadiynoic acid, 8-oxo- has not been studied, valuable insights can be gleaned from its close structural analogue, 8-oxo-9-octadecenoic acid (OOA). OOA, which differs by having a single double bond instead of a diyne system, has demonstrated significant anti-inflammatory properties.[6]
A study on OOA isolated from Undaria peterseniana showed that it can inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7] Specifically, OOA was found to:
-
Significantly suppress the production of nitric oxide (NO).[6]
-
Inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a concentration-dependent manner.[6]
-
Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[6]
-
Inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[6]
-
Reduce the phosphorylation of IκB-α and p50, thereby inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6]
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(JNK, ERK)", fillcolor="#F1F3F4"]; NFkB [label="NF-κB Pathway\n(IκB-α, p50)", fillcolor="#F1F3F4"]; OOA [label="8-oxo-9-octadecenoic acid (OOA)\n(and potentially 8-oxo-9,11-octadecadiynoic acid)", shape=box, style="rounded,dashed", color="#34A853"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS, COX-2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="activates"]; TLR4 -> MAPK; TLR4 -> NFkB; MAPK -> Cytokines [label="induces"]; NFkB -> iNOS_COX2 [label="induces"]; Cytokines -> Inflammation; iNOS_COX2 -> Inflammation; OOA -> MAPK [label="inhibits", color="#34A853", style=dashed]; OOA -> NFkB [label="inhibits", color="#34A853", style=dashed]; }
Hypothesis on the Bioactivity of 9,11-Octadecadiynoic acid, 8-oxo-: The presence of the conjugated diyne system in place of a single double bond is a significant structural modification. This could influence its biological activity in several ways:
-
Increased Rigidity: The linear geometry of the alkyne groups would make the carbon chain more rigid around the 8-oxo position. This could lead to a higher binding affinity for specific protein targets compared to the more flexible OOA.
-
Altered Electronic Properties: The electron-withdrawing nature of the diyne system could affect the reactivity of the adjacent ketone and its interaction with biological nucleophiles.
-
Metabolic Stability: The triple bonds may be less susceptible to enzymatic hydrogenation or epoxidation compared to a double bond, potentially leading to a longer biological half-life.
These differences suggest that 9,11-Octadecadiynoic acid, 8-oxo- could be a more potent or selective modulator of inflammatory pathways than OOA.
Experimental Protocol: In Vitro Anti-inflammatory Assay
To facilitate the investigation of 9,11-Octadecadiynoic acid, 8-oxo-, the following protocol, adapted from the methodology used for OOA, can be employed to assess its effect on nitric oxide production in macrophages.[6]
Objective: To determine the effect of 9,11-Octadecadiynoic acid, 8-oxo- on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
9,11-Octadecadiynoic acid, 8-oxo- (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of 9,11-Octadecadiynoic acid, 8-oxo- (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no compound) should also be included.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Express the results as a percentage of the LPS-only control.
-
Self-Validating System: The inclusion of positive (LPS only) and negative (vehicle only) controls is crucial for validating the results. A cell viability assay (e.g., MTT) should be run in parallel to ensure that any observed decrease in NO production is not due to cytotoxicity of the compound.
Conclusion and Future Directions
9,11-Octadecadiynoic acid, 8-oxo- represents a scientifically intriguing molecule at the intersection of fatty acid chemistry and pharmacology. While direct experimental data is currently lacking, a robust framework for its investigation can be built upon the knowledge of its structural analogues. The anti-inflammatory properties of the related compound, 8-oxo-9-octadecenoic acid, provide a strong rationale for exploring the therapeutic potential of the title compound.
Future research should prioritize the following:
-
Chemical Synthesis: The development of a reliable and scalable synthetic route is the most critical next step to enable comprehensive biological evaluation.
-
Physicochemical Characterization: Experimental determination of its solubility, stability, and other physical properties is necessary.
-
In Vitro Biological Screening: A broad panel of assays should be employed to screen for its activity in inflammation, cancer, and metabolic disorders.
-
Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be undertaken to identify its molecular targets and signaling pathways.
This technical guide is intended to serve as a catalyst for such research, providing the foundational information and experimental frameworks necessary to unlock the potential of 9,11-Octadecadiynoic acid, 8-oxo- and other novel oxo-alkynoic fatty acids.
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PubChem. 8-Oxo-9,11-octadecadiynoic acid. National Center for Biotechnology Information. [Link]
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Choi, Y. J., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI Journal, 17, 775–783. [Link]
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Revol-Cavalier, F., et al. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship, University of California. [Link]
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He, M., et al. (2021). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research, 62, 100084. [Link]
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PubChem. 9-octadecenoic acid, 8-oxo-, (9E)-. National Center for Biotechnology Information. [Link]
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Głowacka, M., et al. (2000). Occurrence and taxonomic significance of oxo-fatty acids in lipopolysaccharides from members of Mesorhizobium. Systematic and Applied Microbiology, 23(2), 174-179. [Link]
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Revol-Cavalier, F., et al. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. [Link]
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Choi, Y. J., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria Peterseniana in lipopolysaccharide- stimulated macrophage cells. ResearchGate. [Link]
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PubChem. 8-Hydroxy-9,11-octadecadiynoic acid. National Center for Biotechnology Information. [Link]
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Klug, D., et al. (2017). Characterization of an Unusual α-Oxoamine Synthase Off-Loading Domain from a Cyanobacterial Type I Fatty Acid Synthase. Angewandte Chemie International Edition, 56(41), 12693-12697. [Link]
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Environmental Protection Agency. 13-Oxo-9Z,11E-octadecadienoic acid Properties. [Link]
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ResearchGate. 13-Oxo-9Z,11E-octadecadienoic acid. [Link]
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Royal Society of Chemistry. Fatty acid capped, metal oxo clusters as the smallest conceivable nanocrystal prototypes. Chemical Science. [Link]
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Wang, L., et al. (2022). The Significance of 8-oxoGsn in Aging-Related Diseases. Oxidative Medicine and Cellular Longevity. [Link]
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